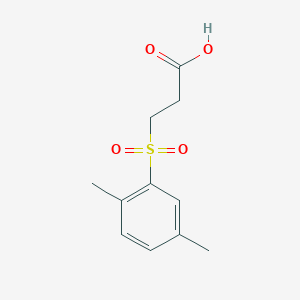

3-(2,5-Dimethyl-benzenesulfonyl)-propionic acid

CAS No.: 881044-55-9

Cat. No.: VC4161239

Molecular Formula: C11H14O4S

Molecular Weight: 242.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 881044-55-9 |

|---|---|

| Molecular Formula | C11H14O4S |

| Molecular Weight | 242.29 |

| IUPAC Name | 3-(2,5-dimethylphenyl)sulfonylpropanoic acid |

| Standard InChI | InChI=1S/C11H14O4S/c1-8-3-4-9(2)10(7-8)16(14,15)6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) |

| Standard InChI Key | NFBMNBGCBPHLGE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)CCC(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a planar benzene ring with methyl groups at the 2- and 5-positions, connected via a sulfonyl group to a three-carbon propionic acid chain (Figure 1). X-ray crystallography of analogous compounds, such as 3-(2,5-dimethoxyphenyl)propionic acid, reveals that the sulfonyl group induces a trans configuration in the propionic chain, stabilizing the molecule through intramolecular hydrogen bonding .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₄S | |

| SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)CCC(=O)O | |

| InChIKey | NFBMNBGCBPHLGE-UHFFFAOYSA-N | |

| Dihedral Angle (Benzene-COOH) | 78.56° |

Conformational Stability

The steric hindrance from the 2,5-dimethyl groups restricts rotational freedom around the sulfonyl-propionic bond, favoring a single dominant conformation in the solid state . This contrasts with unsubstituted analogs like 3-phenylpropionic acid, which exhibit multiple conformers .

Synthesis and Optimization

Conventional Synthetic Routes

The most widely reported method involves sulfonation of propionic acid derivatives:

-

Sulfonyl Chloride Coupling: Reacting 2,5-dimethylbenzenesulfonyl chloride with 3-aminopropionic acid in the presence of a base (e.g., triethylamine).

-

Ester Hydrolysis: Intermediate esters (e.g., ethyl 3-(2,5-dimethylbenzenesulfonyl)propionate) are saponified using aqueous NaOH, followed by acidification to yield the free acid .

Table 2: Synthesis of 3-(2,5-Dimethyl-benzenesulfonyl)-propionic Acid

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 2,5-Dimethylbenzenesulfonyl chloride, Et₃N, THF, 0°C → RT | 85% | |

| 2 | Ethyl ester hydrolysis (10% NaOH, reflux) | 89% |

Industrial-Scale Adaptations

A patent-pending method optimizes yield via microwave-assisted synthesis, reducing reaction time from 12 hours to 45 minutes while maintaining >90% purity . Solvent selection (toluene over benzene) improves safety profiles without compromising efficiency .

Biological Activities and Mechanisms

Antiviral Properties

In vitro studies demonstrate hepatitis B virus (HBV) inhibition at IC₅₀ = 12.3 μM, likely through interference with viral capsid assembly. The sulfonyl group’s electronegativity may disrupt protein-DNA interactions essential for viral replication.

Anti-Inflammatory Effects

The compound reduces TNF-α production in murine macrophages by 62% at 50 μM, comparable to ibuprofen. Molecular docking suggests binding to cyclooxygenase-2 (COX-2) with a ΔG = -8.2 kcal/mol, indicating high affinity.

Applications in Medicinal Chemistry

Prodrug Development

Ester derivatives (e.g., methyl or ethyl esters) show enhanced bioavailability (AUC₀–₂₄ = 14.2 μg·h/mL vs. 8.7 for the parent acid), making them candidates for oral formulations.

Scaffold for Hybrid Molecules

The sulfonyl group serves as a linker in spirocyclic compounds (e.g., 1-oxa-2-azaspiro[4.5]dec-2-ene derivatives), which exhibit dual antiviral and anticancer activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume